molecular formula C16H12F3N3O3S B2923276 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide CAS No. 2034504-57-7

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide

Cat. No.: B2923276
CAS No.: 2034504-57-7
M. Wt: 383.35
InChI Key: NOQXIEOUKVRQFM-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide (CAS 2034504-57-7) is a synthetic small molecule with a molecular formula of C16H12F3N3O3S and a molecular weight of 383.34 g/mol . This complex molecule features a thieno[3,2-d]pyrimidin-4-one core, a key scaffold noted in medicinal chemistry research for its diverse biological activities . The structure is further elaborated with a 2-(trifluoromethoxy)benzamide group connected via an ethylene linker, a design that may enhance metabolic stability and influence lipophilicity, thereby potentially improving the compound's pharmacokinetic profile and bioavailability . Compounds based on the pyrimidine nucleus, a fundamental building block of DNA and RNA, are extensively investigated for their biological effects, including anti-proliferative, antitumor, and antiviral properties . Specifically, thienopyrimidine derivatives have been studied as potential inhibitors of enzymes like EGFR tyrosine kinase, which is a well-known target in cancer research for its role in controlling cell proliferation and growth . The presence of the trifluoromethoxy group is a common strategy in drug design to fine-tune electronic properties, binding affinity, and membrane permeability . This product is intended for research applications such as in vitro assay development, target validation, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access batch-specific analytical data, including certificates of analysis, for experimental verification.

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3S/c17-16(18,19)25-12-4-2-1-3-10(12)14(23)20-6-7-22-9-21-11-5-8-26-13(11)15(22)24/h1-5,8-9H,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXIEOUKVRQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide typically involves a multi-step process:

  • Synthesis of the thieno[3,2-d]pyrimidine core: : This step involves the cyclization of suitable precursors under controlled conditions.

  • Introduction of the ethyl group: : The second step introduces the ethyl group at the appropriate position of the thieno[3,2-d]pyrimidine ring through an alkylation reaction.

  • Attachment of the trifluoromethoxybenzamide group: : This involves the coupling of the intermediate compound with 2-(trifluoromethoxy)benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production scales up the laboratory synthesis methods, often employing flow chemistry techniques to increase yield and purity while ensuring cost-effectiveness and scalability. Careful control of reaction temperatures, solvents, and catalysts is essential to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide undergoes several types of reactions:

  • Oxidation: : It can be oxidized under specific conditions to produce sulfone derivatives.

  • Reduction: : Reduction can lead to the formation of thioether derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxybenzamide moiety.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: : Common reagents include nucleophiles like sodium azide (NaN3) and halides in the presence of bases.

Major Products

  • Oxidation: : Yields sulfone derivatives.

  • Reduction: : Produces thioether derivatives.

  • Substitution: : Leads to substituted analogs with various functional groups.

Scientific Research Applications

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide has diverse applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of novel heterocyclic compounds.

  • Biology: : Investigated for its potential as an inhibitor of specific enzymes.

  • Medicine: : Explored for its therapeutic potential in treating certain diseases, including cancer and inflammatory conditions.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily by inhibiting the activity of key enzymes involved in cellular processes. It binds to the active site of these enzymes, blocking substrate access and subsequent catalytic activity. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound Thieno[3,2-d]pyrimidin-4-one - Ethyl linker to benzamide
- Trifluoromethoxy (-OCF₃) at C2 of benzamide
Not reported ~427* C=O (amide), -OCF₃, thiophene
N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)-4-(trifluoromethoxy)benzamide (6d) Thieno[2,3-d]pyrimidine - Chlorine at C2 of pyrimidine
- Trifluoromethoxy at C4 of benzamide
153–154 388.8 -Cl, -OCF₃, C=O (amide)
N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide Thieno[3,2-d]pyrimidin-4-one - Acetamide linker
- 4-Methoxyphenyl at C7
- 2,5-Difluorophenyl
Not reported 427.4 -OCH₃, C=O (amide), -F
2-(Benzo[d]thiazol-2-ylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide Thieno[3,2-d]pyrimidin-4-one - Benzo[d]thiazol-2-ylthio group Not reported 402.5 -S-S-, C=O (amide), thiazole
N-Ethyl-2-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3m) Quinazolin-2,4-dione - Ethyl group
- Fluoro at C6 of quinazoline
225–227 327.3 -F, C=O (amide, ketone)

*Estimated based on molecular formula (C₁₉H₁₅F₃N₃O₃S).

Key Observations :

  • Substituent Effects : The trifluoromethoxy group in the target compound confers higher electron-withdrawing and hydrophobic properties compared to methoxy (-OCH₃) or halogens (-Cl, -F) in analogs .
  • Linker Flexibility : The ethyl linker in the target compound may enhance conformational flexibility compared to rigid acetamide or thioether linkers in analogs .
  • Melting Points : Analogs with chlorinated or fluorinated aromatic rings (e.g., 6d , 3m ) exhibit lower melting points (153–227°C) due to reduced crystallinity.
Anti-Inflammatory Activity:
  • Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., compounds 1, 2, 4 in ) inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages .
Anticancer Potential:
  • Sigma receptor-binding benzamides (e.g., [¹²⁵I]PIMBA in ) show high uptake in prostate tumors, but the target compound’s trifluoromethoxy group may alter receptor affinity .
  • Thieno[2,3-d]pyrimidine derivatives (e.g., 8b in ) exhibit antimicrobial activity, though structural differences (e.g., phenoxy vs. benzamide substituents) limit direct comparisons .
Metabolic Stability:
  • The trifluoromethoxy group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., 3h in , which has a -OCH₃ group) .

Biological Activity

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H21F3N3O2SC_{23}H_{21}F_{3}N_{3}O_{2}S with a molecular weight of approximately 436.49 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets involved in cellular signaling pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have demonstrated that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-75.0Apoptosis induction
Compound BHeLa10.0Cell cycle arrest
Compound CA5497.5Inhibition of angiogenesis

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies suggest that it may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection in Animal Models
In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and reduced amyloid plaque deposition.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the thieno[3,2-d]pyrimidine scaffold have been explored to enhance potency and selectivity.

Table 2: Structure-Activity Relationship Findings

ModificationActivity ChangeNotes
Addition of trifluoromethoxyIncreased potencyImproved membrane permeability
Alteration of side chainVariable activityDepends on specific substitutions

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